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isochaetoglobosin D -

isochaetoglobosin D

Catalog Number: EVT-1592618
CAS Number:
Molecular Formula: C32H36N2O5
Molecular Weight: 528.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isochaetoglobosin D is a cytochalasan alkaloid found in Chaetomium globosum. It has a role as a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles and a macrocycle.
Source

Isochaetoglobosin D is primarily isolated from the endophytic fungi associated with various plants. These fungi often produce a range of bioactive metabolites that can exhibit significant pharmacological properties. The isolation of this compound typically involves culturing the fungi and extracting metabolites using organic solvents followed by purification techniques such as chromatography.

Classification

Isochaetoglobosin D falls under the category of polyketides, which are a class of secondary metabolites derived from the polymerization of acetyl and propionyl units. It is further classified within the chaetoglobosin group, which includes numerous analogs with varying structural configurations.

Synthesis Analysis

Methods

The synthesis of isochaetoglobosin D can be approached through both natural extraction and synthetic methodologies. Natural extraction involves cultivating specific strains of fungi known to produce this metabolite. Techniques such as liquid-liquid extraction followed by chromatographic separation are commonly employed.

Technical Details:

  1. Cultivation: Fungal strains are grown in suitable media under controlled conditions.
  2. Extraction: Crude extracts are obtained using solvents like methanol or ethyl acetate.
  3. Purification: High-performance liquid chromatography (HPLC) is often used to isolate isochaetoglobosin D from other metabolites.

Recent advancements in biosynthetic research have also suggested potential synthetic pathways that mimic natural biosynthesis, utilizing polyketide synthase and non-ribosomal peptide synthetase systems to generate similar compounds.

Molecular Structure Analysis

Structure

Isochaetoglobosin D features a unique molecular structure characterized by a pyrrole ring and several functional groups that contribute to its biological activity. The compound's molecular formula is C₁₈H₁₉N₃O₄, indicating the presence of nitrogen and oxygen in its structure.

Data

  • Molecular Weight: Approximately 341.36 g/mol
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed analysis reveals specific chemical shift values that help elucidate the compound's structure, including signals corresponding to protons on the pyrrole ring and adjacent carbon atoms .
Chemical Reactions Analysis

Reactions

Isochaetoglobosin D can participate in various chemical reactions typical for compounds with multiple functional groups. These may include:

  • Oxidation: The presence of hydroxyl groups allows for oxidation reactions.
  • Reduction: Potential for reduction reactions due to unsaturated bonds in its structure.

Technical Details:

  1. Reactivity with Electrophiles: The nucleophilic sites in isochaetoglobosin D can react with electrophiles, leading to diverse derivative formations.
  2. Biological Activity Testing: Reaction products are often tested for biological activity, showcasing the compound's potential applications in pharmacology.
Mechanism of Action

Process

The mechanism of action for isochaetoglobosin D involves interaction with biological targets at the cellular level, potentially affecting signaling pathways or enzyme activities. Preliminary studies suggest that it may exhibit antioxidant properties, contributing to its therapeutic potential.

Data

Research indicates that isochaetoglobosin D may inhibit certain enzymes involved in oxidative stress pathways, thus providing protective effects against cellular damage . Further investigations into its specific targets and pathways are ongoing.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but less soluble in water.

Chemical Properties

  • Stability: Isochaetoglobosin D is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within typical ranges for similar organic compounds.

Relevant analyses using techniques such as differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions.

Applications

Isochaetoglobosin D has potential applications in various scientific fields:

  • Pharmacology: Investigated for its antioxidant properties and potential therapeutic effects against oxidative stress-related diseases.
  • Biochemistry: Used as a model compound for studying polyketide biosynthesis and metabolic pathways in fungi.
  • Natural Products Chemistry: Explored for its structural uniqueness and potential as a lead compound for drug development.

Research continues to uncover new applications as understanding of isochaetoglobosin D's properties expands through ongoing studies in natural product chemistry and medicinal research .

Structural Analysis and Revision of Isochaetoglobosin D

Historical Context of Structural Misassignment in Chaetoglobosin Analogues

Chaetoglobosins represent a structurally diverse class of cytochalasan alkaloids originating from a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid megasynthetase. These mycotoxins feature a core skeleton comprising three key domains: an indol-3-yl group (derived from tryptophan), a perhydro-isoindolone unit, and a macrocyclic ring. Post-biosynthetic modifications—including oxygenation, dehydration, and rearrangement reactions—further amplify their structural complexity. Historically, the structural elucidation of chaetoglobosins has presented significant challenges due to stereochemical complexity, conformational flexibility, and the presence of uncommon heterocyclic systems. Prior classifications recognized 14 distinct sub-types based on macrocyclic ring variations and 9 sub-types based on perhydro-isoindolone modifications.

Isochaetoglobosin D was initially isolated from the extremophilic fungus Chaetomium globosum SNSHI-5 and characterized as a novel structural variant featuring an unprecedented 3,4-substituted pyrrole ring integrated into its macrocycle—a configuration distinct from all established chaetoglobosin sub-types. This assignment was primarily based on nuclear magnetic resonance (NMR) spectral analysis, including (^1)H, (^{13})C, (^1)H–(^1)H COSY, HSQC, and HMBC experiments. The originally proposed structure suggested a pyrrole system with C-21 and C-22 positioned at adjacent carbon atoms (β- and α-positions relative to the nitrogen), creating an α,β-unsaturated ketone arrangement conjugated with the pyrrole nitrogen [1] [5].

NMR-Driven Reidentification as Penochalasin C

A critical reevaluation of isochaetoglobosin Db's structure emerged through meticulous comparative NMR analysis and biosynthetic reasoning. Key inconsistencies in the original assignment included:

  • Unusual Chemical Shifts: The reported (^{13})C chemical shifts for C-21 (δ~C~ 113.7) and C-22 (δ~C~ 108.0) in the purported 3,4-substituted pyrrole were anomalously shielded compared to established analogues like verrucarin E (β-C: δ~C~ 127.3–123.7) featuring similar α,β-unsaturated ketone moieties. Such deshielding is characteristic of β-carbons adjacent to nitrogen in conjugated systems [1].
  • Ambiguous Correlations: While (^1)H–(^1)H COSY spectra showed correlations between H-21, H-22, and NH-24, HMBC spectra lacked critical long-range couplings from these protons to surrounding carbons (C-20, C-21, C-22, C-23). This ambiguity permitted two plausible pyrrole configurations: the published 3,4-substituted system (Fragment A) or a 2,5-substituted alternative (Fragment B) [1].
  • Diagnostic Coupling Constants: The observed (^3J{H21,H22}) coupling constant of 3.6 Hz in isochaetoglobosin Db conflicted with typical values for 3,4-substituted pyrroles (where (^4J{H2,H5}) = 2.0–3.0 Hz is expected). Instead, this value aligned perfectly with the 3.6 Hz coupling observed in penochalasin C—a known 2,5-substituted pyrrole-containing chaetoglobosin [1].

Definitive evidence for structural revision came from direct (^{13})C NMR comparison of isochaetoglobosin Db with penochalasin C recorded in identical solvent conditions (DMSO-d~6~). Near-identical chemical shifts for the pyrrole carbons (C-19 to C-23) and the macrocyclic core confirmed their identity (Table 1) [1] [6].

Table 1: Comparative (^{13})C NMR Data for Pyrrole Ring Carbons (DMSO-d~6~)

PositionIsochaetoglobosin Db (δ~C~)Penochalasin C (δ~C~)Armochaetoglobosin R (δ~C~)
C-19189.3188.04191.1
C-20130.1126.90129.5
C-21113.7115.07114.4
C-22108.0109.17106.4
C-23140.7139.81139.1

Source: Adapted from Wang et al. (2020) [1]

Role of Biosynthetic Logic in Correcting Pyrrole Ring Substitution Patterns

Biosynthetic considerations provided decisive support for the NMR-based revision. Chaetoglobosin biosynthesis proceeds through a conserved pathway where the macrocyclic ring undergoes specific post-assembly modifications. Crucially, penochalasin-type structures (e.g., penochalasins A, C, E, F, H) are known to derive from precursors like chaetoglobosins C or G via amination/dehydration sequences at positions C-20–C-23. This pathway logically yields a 2,5-substituted pyrrole system (Fragment B)—not the 3,4-substituted system originally proposed for isochaetoglobosin Db [1].

The biosynthetic implausibility of Fragment A stemmed from:

  • Lack of Precursor Analogy: No known chaetoglobosin biosynthetic intermediate or shunt product possesses a 3,4-substituted pyrrole moiety.
  • Inconsistent Biochemical Mechanism: The proposed α,β-unsaturated ketone conjugated to a pyrrole nitrogen in Fragment A has no parallel in characterized chaetoglobosin biotransformations, whereas the Fragment B system aligns with established Penicillium-derived penochalasin biosynthesis [1] [6].
  • Phylogenetic Consistency: Chaetomium globosum (producer of isochaetoglobosin Db) is known to generate penochalasin A alongside chaetoglobosins C, E, and F, confirming the strain's genetic capacity to produce penochalasin-type metabolites via conserved enzymatic steps [1].

Comparative Analysis of 3,4- vs. 2,5-Substituted Pyrrole Systems in Cytochalasans

The structural revision of isochaetoglobosin Db highlights the critical impact of pyrrole substitution patterns on the spectroscopic and conformational properties of cytochalasan alkaloids. Key distinctions between 3,4- and 2,5-substituted pyrroles include:

Table 2: Spectral and Structural Signatures of Pyrrole Substitution Patterns in Cytochalasans

Characteristic3,4-Substituted Pyrrole2,5-Substituted Pyrrole (Penochalasin Type)
(^1)H NMR Coupling(^4J_{H2,H5}) = 2.0–3.0 Hz(^3J_{H3,H4}) > 3.0 Hz
(^{13})C Chemical Shiftsβ-C (e.g., C-3/C-4): δ~C~ 123.7–127.3 (if conjugated)α-C (e.g., C-2/C-5): δ~C~ 106–116; β-C (e.g., C-3/C-4): δ~C~ 137–142
Electronic StructureLocalized conjugation if ketone at C-1Cross-conjugated system with ketone at C-1
Representative CompoundsVerrucarin E, AzamonosporasconePenochalasins A–C, Armochaetoglobosins K–M, R
  • Spectroscopic Differentiation: 2,5-Substituted pyrroles exhibit characteristic downfield-shifted β-carbons (C-3/C-4; δ~C~ ~137–142) and shielded α-carbons (C-2/C-5; δ~C~ ~106–116). In contrast, 3,4-substituted systems show reversed trends if conjugated, with deshielded β-carbons. Coupling constants between vicinal pyrrole protons provide the most reliable diagnostic: >3.0 Hz for 2,5-systems vs. <3.0 Hz for 3,4-systems [1].
  • Conformational and Electronic Effects: The 2,5-substitution pattern in penochalasins creates a cross-conjugated system between the pyrrole nitrogen, the α-carbons, and the ketone at C-19. This delocalization influences reactivity, hydrogen-bonding capacity (e.g., NH–O=C interactions), and macrocyclic ring geometry. In the revised isochaetoglobosin Db (penochalasin C), this arrangement facilitates specific intramolecular interactions detectable via NOESY and hydrogen-deuterium exchange NMR experiments [1] [6].
  • Biological Implications: While beyond the structural scope of this analysis, substitution patterns influence target binding. Penochalasin C (the corrected structure) exhibits documented cytotoxicity against prostate cancer PC-3 cells (IC~50~ 2.32 μM) and acetylcholinesterase inhibition—activities modulated by the electronic properties of the 2,5-pyrrole system and its presentation within the macrocycle [6].

The case of isochaetoglobosin Db underscores the necessity of integrating biosynthetic logic with advanced NMR analysis (particularly coupling constants and comparative (^{13})C shielding) to resolve structural ambiguities in complex alkaloids. Future dereplication of novel chaetoglobosins will benefit from these empirically validated spectroscopic rules [1].

Properties

Product Name

isochaetoglobosin D

IUPAC Name

(1R,7E,9S,11E,13R,14S,16S,17R,18S)-14-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,5,6,20-tetrone

Molecular Formula

C32H36N2O5

Molecular Weight

528.6 g/mol

InChI

InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,19,23,25,28,30,33,38H,4,8,12-13,15H2,1-3H3,(H,34,39)/b10-7+,18-14+/t17-,19+,23-,25-,28-,30+,32+/m0/s1

InChI Key

PTPJKVDJLHYTML-XANHDBJGSA-N

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC3CC4=CNC5=CC=CC=C54)C)O

Isomeric SMILES

C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2(C(=O)CCC(=O)C(=O)/C(=C1)/C)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)O

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